2'-OMe-ibu-G Phosphoramidite
Overview
Description
2’-OMe-ibu-G Phosphoramidite is a chemically unstable and heat-sensitive nucleoside phosphoramidite that serves as a foundational element in oligonucleotide synthesis . It contains 5’ DMT and the nucleoside guanosine (G) with 2’-O-methyl protection . It is designed to produce synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages .
Synthesis Analysis
2’-OMe-ibu-G Phosphoramidite is used in oligonucleotide synthesis . It is commonly used for oligos designed for antisense, siRNA, aptamer, or gRNA-based research .Molecular Structure Analysis
The full chemical name of 2’-OMe-ibu-G Phosphoramidite is 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-O-methyl-guanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . Its molecular formula is C45H56N7O9P .Chemical Reactions Analysis
2’-OMe-ibu-G Phosphoramidite is involved in the synthesis of oligonucleotides. It displays nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities .Physical And Chemical Properties Analysis
2’-OMe-ibu-G Phosphoramidite is a chemically unstable and heat-sensitive compound . It is a white to light yellow solid .Scientific Research Applications
Enhancing RNA Binding and Inhibition
2'-OMe-ibu-G Phosphoramidite derivatives have been utilized in enhancing the binding to RNA, particularly demonstrated in the context of HIV research. A study found that oligonucleotides containing this derivative exhibit strong binding capabilities to the TAR RNA of HIV-1, leading to effective inhibition of Tat-dependent trans-activation in vitro and in cells (Holmes, Arzumanov, & Gait, 2003).
Stabilization of L-Nucleic Acids
2'-OMe modifications, including 2'-OMe-ibu-G Phosphoramidite, have been shown to significantly improve the thermostability of L-nucleic acids. This enhancement is essential for expanding the functionality of these nucleic acids in therapeutic design and basic research (Dantsu & Zhang, 2023).
Synthesis of Capped Oligonucleotides
The phosphoramidite derivative is used in the synthesis of 5'-terminal capped oligonucleotides. This method provides an efficient approach for the synthesis of oligomers with specific terminal structures, which are crucial in various biological functions and therapeutic applications (Ohkubo et al., 2012).
Comparative Stability Analysis
Research has also been conducted to compare the chemical stability of abasic RNA containing the 2'-OMe-ibu-G Phosphoramidite to abasic DNA. This comparison is vital in understanding the role and potential applications of these RNA derivatives in biological systems (Küpfer & Leumann, 2006).
Novel Applications in RNA Solid-Phase Synthesis
The phosphoramidite derivative is being explored for its potential use in the RNA solid-phase synthesis, especially for guanosine phosphoramidites. This exploration is significant for advancing RNA biophysics, biochemistry, and biology, given its efficient synthetic access and compatibility with standard RNA synthesis processes (Jud & Micura, 2017).
Future Directions
2’-OMe-ibu-G Phosphoramidite is likely to continue playing a crucial role in the synthesis of oligonucleotides for various research applications, including antisense, siRNA, aptamer, or gRNA-based research . Its use in producing synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages makes it particularly valuable .
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRDHRZUOZNWDJ-MLLDKZSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N7O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578927 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-OMe-ibu-G Phosphoramidite | |
CAS RN |
150780-67-9 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.